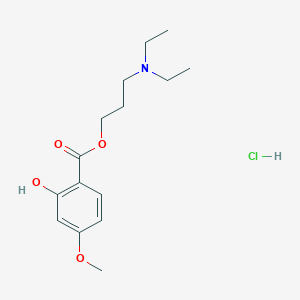
N-(3-bromobenzoyl)norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromobenzoyl)norleucine (BBN) is a synthetic amino acid that has been widely used in scientific research due to its unique properties. BBN is a potent inhibitor of the system L amino acid transporter, which is responsible for the transport of large neutral amino acids across cell membranes. This makes BBN a valuable tool for investigating the role of amino acid transport in various biological processes.
Mecanismo De Acción
N-(3-bromobenzoyl)norleucine acts as a competitive inhibitor of the system L amino acid transporter, which is responsible for the transport of large neutral amino acids such as leucine, phenylalanine, and tyrosine. By inhibiting this transporter, N-(3-bromobenzoyl)norleucine reduces the uptake of these amino acids into cells, leading to a decrease in protein synthesis and cell proliferation.
Biochemical and Physiological Effects
N-(3-bromobenzoyl)norleucine has been shown to have a variety of biochemical and physiological effects, including inhibition of protein synthesis, induction of autophagy, and inhibition of mTOR signaling. In addition, N-(3-bromobenzoyl)norleucine has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromobenzoyl)norleucine in laboratory experiments is its potency as an inhibitor of the system L amino acid transporter. This allows for precise control over the transport of large neutral amino acids into cells, making it a valuable tool for investigating the role of amino acid transport in various biological processes. However, one limitation of using N-(3-bromobenzoyl)norleucine is its potential toxicity at high concentrations, which can lead to cell death and other adverse effects.
Direcciones Futuras
There are many potential future directions for research involving N-(3-bromobenzoyl)norleucine. One area of interest is the development of N-(3-bromobenzoyl)norleucine-based therapies for cancer treatment. Additionally, N-(3-bromobenzoyl)norleucine could be used to investigate the role of amino acid transport in other biological processes, such as immune function and neurotransmitter synthesis. Finally, further studies are needed to fully understand the mechanisms of action of N-(3-bromobenzoyl)norleucine and its potential limitations as a research tool.
Métodos De Síntesis
N-(3-bromobenzoyl)norleucine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of norleucine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using standard peptide purification techniques.
Aplicaciones Científicas De Investigación
N-(3-bromobenzoyl)norleucine has been used in a wide range of scientific studies, including investigations into amino acid transport, protein synthesis, and cell signaling. N-(3-bromobenzoyl)norleucine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(3-bromobenzoyl)norleucine has been used to study the role of amino acid transport in muscle protein synthesis and to investigate the mechanisms of action of various drugs.
Propiedades
IUPAC Name |
2-[(3-bromobenzoyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-2-3-7-11(13(17)18)15-12(16)9-5-4-6-10(14)8-9/h4-6,8,11H,2-3,7H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMMSVSAQWDVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5222208.png)

![4-chloro-N-(3-chloro-2-methylphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5222226.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5222229.png)
![{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5222233.png)
![4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5222238.png)
![1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B5222242.png)
![2-(4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5222246.png)
![1-(1-naphthyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5222247.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine](/img/structure/B5222290.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5222295.png)

![3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B5222304.png)